2,4,6-Triphenylnitrobenzene
Overview
Description
2,4,6-Triphenylnitrobenzene is a solid compound with the molecular formula C24H17NO2 . It appears as a white to slightly pale yellow crystal to powder .
Synthesis Analysis
2,4,6-Triphenylnitrobenzene can be prepared by direct nitration of 1,3,5-triphenylbenzene and by the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with nitromethane .Molecular Structure Analysis
The molecular weight of 2,4,6-Triphenylnitrobenzene is 351.41 . The compound’s structure consists of a nitrobenzene ring substituted with three phenyl groups .Physical And Chemical Properties Analysis
2,4,6-Triphenylnitrobenzene has a melting point range of 144.0 to 148.0 °C . .Scientific Research Applications
Chemical Reactions and Derivatives
2,4,6-Triphenylnitrobenzene has been studied for its chemical reactivity and potential in creating derivatives. Yoshida et al. (1971) found that the reaction of 2,4,6-triphenylthiopyrylium ion with active methylene compounds can yield 2,4,6-triphenylnitrobenzene under certain conditions, demonstrating its usefulness in producing benzene derivatives (Yoshida et al., 1971). Additionally, Lund (2006, 2007) explored the electrochemistry of 2,4,6-triphenylnitrobenzene, revealing that it undergoes reversible one-electron reductions and can yield 2,4,6-triphenylaniline under specific conditions, indicating its potential in electrochemical applications (Lund, 2006) (Lund, 2007).
Synthesis and Applications
Dimroth et al. (2003) contributed to the understanding of its synthesis, providing insights into the annulation and cyclization processes involved in producing 2,4,6-triphenylnitrobenzene, which is crucial for its practical applications in various fields (Dimroth et al., 2003).
Environmental and Safety Aspects
Boddu et al. (2010) reviewed the research on TATB (2,4,6-triamino-1,3,5-trinitrobenzene), a compound related to 2,4,6-triphenylnitrobenzene, covering aspects such as synthesis, toxicity, and safety. This review can provide indirect insights into the handling and environmental impact of similar compounds (Boddu et al., 2010).
Advanced Oxidation Processes
Ji et al. (2017) investigated the degradation of nitrobenzene, a relative of 2,4,6-triphenylnitrobenzene, in sulfate radical-mediated advanced oxidation processes. This study provides valuable information on the environmental degradation processes that might be relevant for 2,4,6-triphenylnitrobenzene (Ji et al., 2017).
Electrophilic Reactions
Terabe and Konaka (1973) explored the use of 2,4,6-tri-t-butylnitrosobenzene as a spin-trapping reagent, which is related to 2,4,6-triphenylnitrobenzene. This study provides insights into the electrophilic properties and potential applications in spin trapping (Terabe & Konaka, 1973).
Safety And Hazards
When handling 2,4,6-Triphenylnitrobenzene, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Relevant Papers One relevant paper titled “On the electrochemistry of 2, 4, 6-triphenylnitrobenzene and related compounds” discusses the electrochemistry of 2,4,6-Triphenylnitrobenzene .
properties
IUPAC Name |
2-nitro-1,3,5-triphenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2/c26-25(27)24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRVMYZAKLXTFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389308 | |
Record name | 2,4,6-Triphenylnitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triphenylnitrobenzene | |
CAS RN |
10368-47-5 | |
Record name | 2,4,6-Triphenylnitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.